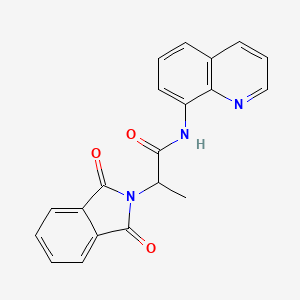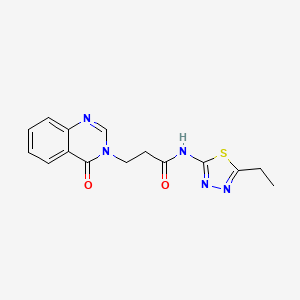![molecular formula C19H20N4O2S B4081268 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ABT-737 and is a member of the class of small molecules called BH3 mimetics. BH3 mimetics have been shown to have anti-tumor effects and are being studied as potential cancer therapeutics.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by mimicking the activity of the BH3-only proteins. These proteins are involved in regulating the activity of the anti-apoptotic Bcl-2 family proteins, which are overexpressed in many types of cancer cells. ABT-737 binds to these anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide involves the inhibition of anti-apoptotic Bcl-2 family proteins. These proteins are overexpressed in many types of cancer cells and prevent apoptosis, leading to the survival and proliferation of cancer cells. ABT-737 binds to these anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide has been shown to have anti-tumor effects in various types of cancer cells. It induces apoptosis in cancer cells by mimicking the activity of the BH3-only proteins. ABT-737 has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to increased efficacy. However, it has been reported that ABT-737 has limited activity against certain types of cancer cells, such as those that overexpress Mcl-1, another anti-apoptotic Bcl-2 family protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for identifying potential targets for cancer therapy. However, one limitation of using ABT-737 is its limited activity against certain types of cancer cells, as mentioned earlier.
Direcciones Futuras
For research on ABT-737 include developing more potent and selective BH3 mimetics, studying its combination with other chemotherapeutic agents, identifying biomarkers for patient selection, and investigating its potential applications in other diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(1H-benzimidazol-2-ylsulfanyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-17(26-19-22-15-6-4-5-7-16(15)23-19)18(25)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,17H,3H2,1-2H3,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFFDHMFRHBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081196.png)
![N-(2-fluoro-5-methylphenyl)-N'-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]succinamide](/img/structure/B4081197.png)
![N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4081203.png)

![3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4081221.png)
![ethyl 4-{[2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4081225.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4081237.png)
![3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B4081240.png)
![N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4081258.png)
![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)